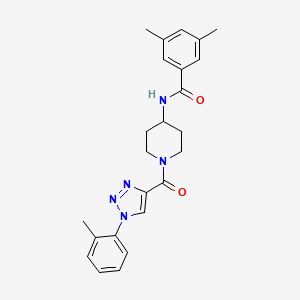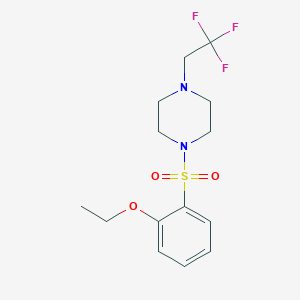
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide, commonly known as CDK9 inhibitor, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9), a protein that plays a crucial role in regulating gene expression.
Wirkmechanismus
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide inhibitor works by selectively inhibiting the activity of this compound, a protein that plays a crucial role in regulating gene expression. This compound is a component of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for promoting transcriptional elongation of RNA polymerase II. This compound inhibitor binds to the ATP-binding site of this compound, preventing its activity and thereby blocking the transcription of genes that are dependent on this compound-mediated elongation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound inhibitor has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide inhibitor is its selectivity for this compound, which allows for targeted inhibition of transcription elongation. This compound inhibitor has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of this compound inhibitor is its potential toxicity, particularly at high doses. This compound inhibitor may also have off-target effects on other kinases, which could limit its specificity.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide inhibitor in scientific research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and progression. This compound inhibitor may also have applications in the treatment of other diseases that involve dysregulated gene expression, such as neurological disorders. Further research is needed to better understand the safety and efficacy of this compound inhibitor, particularly in clinical settings.
Synthesemethoden
The synthesis of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide inhibitor involves a series of chemical reactions that result in the formation of the final compound. The starting materials include 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid and 2,6-difluorobenzylamine. These two compounds are reacted together in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a suitable time to yield the final product, this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide inhibitor has potential applications in scientific research, particularly in the field of cancer research. This compound is a key regulator of transcription, and its overexpression has been linked to various types of cancer. This compound inhibitor can be used to selectively inhibit the activity of this compound, thereby blocking the transcription of cancer-related genes and potentially inhibiting tumor growth. This compound inhibitor has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2/c19-12-3-1-4-13(9-12)24-8-7-23(18(24)26)11-17(25)22-10-14-15(20)5-2-6-16(14)21/h1-6,9H,7-8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQKGPOHXJZPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenylsulfanyl-N-[4-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2470398.png)



![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)


![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)


![1-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2470413.png)
![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)

